ent-15-Oxo-kaur-16-en-19-oic acid
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Overview
Description
Ent-15-Oxo-kaur-16-en-19-oic acid: is a diterpenoid compound that is isolated and purified from the Chinese herbal medicine Pteris semipinnata L. This compound is known for its significant antitumor activity, particularly in various malignant cancer cells by inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-15-Oxo-kaur-16-en-19-oic acid typically involves the extraction and purification from natural sources such as Pteris semipinnata L. The compound can be isolated using a combination of solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods: advancements in biotechnological methods and synthetic biology could potentially offer scalable production routes in the future .
Chemical Reactions Analysis
Types of Reactions: Ent-15-Oxo-kaur-16-en-19-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and interaction with other molecules.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Ent-15-Oxo-kaur-16-en-19-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in cellular processes such as apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of ent-15-Oxo-kaur-16-en-19-oic acid involves the induction of apoptosis in cancer cells. This is achieved through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. By stabilizing the inhibitor of kappa B alpha (IkBα), the compound reduces the nuclear translocation of p65, thereby inhibiting NF-kB activity. This leads to a decrease in anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and an increase in pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak) .
Comparison with Similar Compounds
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid with similar antitumor properties.
Kaurenoic acid: A diterpene with antibacterial activity against Gram-positive bacteria.
Uniqueness: Ent-15-Oxo-kaur-16-en-19-oic acid is unique due to its specific mechanism of action involving the NF-kB pathway and its potent antitumor activity. While similar compounds like ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid also exhibit antitumor properties, the specific molecular targets and pathways may differ .
Properties
CAS No. |
6620-00-4 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-15H,1,4-11H2,2-3H3,(H,22,23) |
InChI Key |
WQBNGXOJBVBQKP-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4=O)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4=O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4=O)(C)C(=O)O |
melting_point |
211 - 213 °C |
physical_description |
Solid |
Synonyms |
ent-15-oxo-kaur-16-en-19-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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